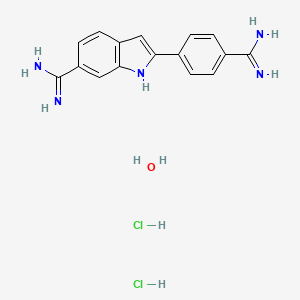

DAPI (dihydrochloride)

Description

BenchChem offers high-quality DAPI (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DAPI (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H19Cl2N5O |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-(4-carbamimidoylphenyl)-1H-indole-6-carboximidamide;hydrate;dihydrochloride |

InChI |

InChI=1S/C16H15N5.2ClH.H2O/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;;;/h1-8,21H,(H3,17,18)(H3,19,20);2*1H;1H2 |

InChI Key |

UJLVGXGUAMGVEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N)C(=N)N.O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

DAPI (4',6-diamidino-2-phenylindole) Dihydrochloride: A Technical Guide for Research Applications

An in-depth guide for researchers, scientists, and drug development professionals on the applications and methodologies of DAPI, a widely used fluorescent nuclear stain.

DAPI (4',6-diamidino-2-phenylindole) dihydrochloride (B599025) is a fluorescent stain that exhibits a strong affinity for adenine-thymine (A-T) rich regions of double-stranded DNA.[1][2][3] This property has made it an indispensable tool in cellular and molecular biology research for visualizing cell nuclei and quantifying DNA content. Upon binding to dsDNA, DAPI's fluorescence is enhanced by approximately 20-fold, emitting a bright blue light under ultraviolet (UV) excitation.[4][5][6] It is extensively utilized in a variety of techniques, including fluorescence microscopy, flow cytometry, and chromosome staining.[4][7]

Core Applications in Research

DAPI's versatility allows for its use in a multitude of research applications:

-

Nuclear Counterstaining: In fluorescence microscopy, DAPI is a popular choice for counterstaining nuclei, providing a clear reference point for the location of other fluorescently labeled cellular components.[4][8] Its distinct blue fluorescence shows minimal spectral overlap with commonly used green and red fluorophores like GFP and mCherry, making it ideal for multicolor imaging experiments.[1][4]

-

Cell Counting and Proliferation Assays: The direct correlation between DAPI's fluorescence intensity and the amount of DNA allows for accurate cell counting and assessment of cell proliferation.[4][6]

-

Apoptosis Detection: A hallmark of apoptosis is chromatin condensation and nuclear fragmentation. DAPI staining allows for the clear visualization of these morphological changes, making it a valuable tool in studies of programmed cell death.[9][10]

-

Cell Cycle Analysis: By quantifying the DNA content of a cell population using flow cytometry, DAPI can be used to determine the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).[10][11][12] Cells in the G2/M phase will have twice the DNA content, and thus twice the fluorescence intensity, of cells in the G1 phase.[10]

-

Mycoplasma Contamination Detection: DAPI can be used to detect mycoplasma contamination in cell cultures. These bacteria, which lack a cell wall, will appear as small, brightly stained particles outside of the cell nuclei when stained with DAPI.[1][10]

-

Viability Staining: While DAPI can penetrate the membranes of both live and fixed cells, it does so less efficiently in live cells.[1] At low concentrations, it is largely excluded from viable cells with intact membranes but can readily enter dead or membrane-compromised cells, making it a useful indicator of cell viability in flow cytometry.[5][6]

Physicochemical and Spectral Properties

DAPI's utility is underpinned by its specific spectral and binding characteristics. The dihydrochloride salt form is commonly used due to its solubility in water.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₅N₅ · 2HCl | [6] |

| Molecular Weight | 350.3 g/mol | [6] |

| Excitation Maximum (DNA-bound) | 358 nm | [1][6] |

| Emission Maximum (DNA-bound) | 461 nm | [1][5][13] |

| Excitation Maximum (Free form) | 340 nm | [6] |

| Emission Maximum (Free form) | 488 nm | [6] |

| Emission Maximum (RNA-bound) | 500 nm | [1][6] |

| Molar Extinction Coefficient | 27,000 cm⁻¹M⁻¹ | [14] |

| Quantum Yield (DNA-bound) | 0.92 | [14] |

Experimental Protocols

Preparation of DAPI Stock and Working Solutions

Stock Solution (e.g., 5 mg/mL or 14.3 mM):

-

Add 2 mL of deionized water or dimethylformamide (DMF) to a vial containing 10 mg of DAPI dihydrochloride.[15]

-

DAPI has poor solubility in water; sonicate if necessary to fully dissolve the powder.[15]

-

Store the stock solution at 2–6°C for up to 6 months or at -20°C for longer-term storage. Protect from light.[6][15]

Working Solution (Concentrations vary by application):

-

For Fixed Cell Staining (Microscopy): A common final concentration is 300 nM.[4][15] Dilute the stock solution in phosphate-buffered saline (PBS). For example, create an intermediate dilution of 300 µM by adding 2.1 µL of a 14.3 mM stock to 100 µL of PBS. Then, dilute this intermediate solution 1:1000 in PBS to achieve a final concentration of 300 nM.[15]

-

For Flow Cytometry (Cell Cycle): A typical working solution is 1 µg/mL in a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).[11]

Staining Protocol for Fixed Cultured Cells (Fluorescence Microscopy)

This protocol is suitable for cells grown on coverslips or in culture plates.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 10–15 minutes at room temperature.[9]

-

Washing: Gently wash the cells two to three times with PBS to remove excess fixative.[9]

-

Permeabilization (Optional but Recommended): To ensure efficient entry of DAPI into the nucleus, permeabilize the cells with 0.1% Triton X-100 in PBS for 5–10 minutes at room temperature.[9]

-

Washing: Wash the cells again with PBS.

-

DAPI Staining: Add a sufficient volume of DAPI working solution (e.g., 300 nM in PBS) to completely cover the cells.[15]

-

Incubation: Incubate for 1–5 minutes at room temperature, protected from light.[15]

-

Final Washes: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.[9][15]

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set (UV excitation and blue emission).[7]

Staining Protocol for Flow Cytometry (Cell Cycle Analysis)

This protocol is designed for analyzing the DNA content of a cell suspension.

-

Cell Collection: Harvest between 1 and 10 million cells. Centrifuge at 500 x g for 5 minutes at 4°C.[11]

-

Washing: Wash the cell pellet twice with cold PBS.[11]

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add the cell suspension to 4.5 mL of ice-cold 70% ethanol (B145695).[11]

-

Incubation: Incubate the cells in ethanol for at least 2 hours at 4°C. Cells can be stored at -20°C for longer periods.[11]

-

Rehydration: Centrifuge the fixed cells at 1000 x g for 5 minutes and discard the supernatant. Resuspend the pellet in 5 mL of PBS and incubate for 15 minutes at room temperature.[11]

-

Staining: Centrifuge the cells again and resuspend the pellet in 300 µL of DAPI/Triton X-100 staining solution (e.g., 1 µg/mL DAPI in 0.1% Triton X-100 in PBS).[11]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[11]

-

Analysis: Transfer the cell suspension to appropriate tubes for analysis on a flow cytometer equipped with a UV or violet laser.[5][11]

Logical Relationships and Considerations

Live vs. Fixed Cell Staining

The choice between staining live or fixed cells is a critical consideration.

-

Fixed Cells: DAPI readily permeates the membranes of fixed and permeabilized cells, resulting in bright and consistent nuclear staining.[2] This is the preferred method for most imaging and cell cycle applications.

-

Live Cells: While DAPI can enter live cells, its membrane permeability is limited.[1] Higher concentrations and longer incubation times may be required, which can lead to cytotoxicity.[2][9] For live-cell nuclear staining, Hoechst 33342 is often a preferred alternative due to its greater membrane permeability.[4][13]

Safety and Handling

Although not shown to be mutagenic to E. coli, DAPI is a DNA-binding agent and is listed as a known mutagen by some manufacturers.[1] Therefore, it should be handled with care, and appropriate personal protective equipment should be worn.

Conclusion

DAPI (dihydrochloride) remains a cornerstone fluorescent probe in biological research. Its strong and specific binding to DNA, coupled with its bright blue fluorescence, provides a simple and effective method for visualizing nuclei and quantifying DNA content. From fundamental cell biology to complex drug development assays, DAPI's versatility and reliability ensure its continued prominence in the laboratory.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. betalifesci.com [betalifesci.com]

- 3. DAPI: a DNA-specific fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 5. beckman.com [beckman.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. optolongfilter.com [optolongfilter.com]

- 8. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. astorscientific.us [astorscientific.us]

- 10. bosterbio.com [bosterbio.com]

- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. FluoroFinder [app.fluorofinder.com]

- 15. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Mechanism of DAPI-DNA Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to DNA, with a particular preference for adenine-thymine (A-T) rich regions.[1] Its intense blue fluorescence upon binding to the minor groove of double-stranded DNA (dsDNA) has made it an indispensable tool in fluorescence microscopy, flow cytometry, and other molecular biology applications.[2][3] Understanding the precise mechanism of DAPI's interaction with DNA is crucial for its effective use in research and for the development of new DNA-binding therapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms of DAPI-DNA binding, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: A Dual Binding Affinity

DAPI primarily interacts with dsDNA through two distinct modes: minor groove binding and intercalation. The dominant and higher-affinity mode is binding to the minor groove of A-T rich sequences, while intercalation is a secondary, lower-affinity mode observed in regions with different base compositions.

Minor Groove Binding: The Primary Interaction

DAPI exhibits a strong preference for binding within the minor groove of B-DNA, particularly at sites rich in A-T base pairs.[4][5] This binding is driven by a combination of forces, including van der Waals interactions, hydrogen bonding, and electrostatic interactions.[4] The snug fit of the DAPI molecule into the narrow minor groove of A-T rich regions is a key determinant of its binding specificity.[4] Upon binding, the DAPI molecule is stabilized, leading to a significant enhancement of its fluorescence quantum yield, reportedly by as much as 20-fold.[2][6][7]

Intercalation: An Alternative Binding Mode

In addition to minor groove binding, DAPI can also intercalate between DNA base pairs.[8] This mode of interaction is more prevalent in G-C rich sequences or at higher DAPI concentrations.[9] However, the affinity of DAPI for intercalation is significantly lower than for minor groove binding.[8]

Visualizing the Binding Mechanisms

The two primary modes of DAPI interaction with DNA can be visualized as a simplified signaling pathway.

Caption: DAPI's dual binding modes with DNA.

Quantitative Analysis of DAPI-DNA Interaction

The binding of DAPI to DNA can be quantified by determining the association constant (Ka), dissociation constant (Kd), and the stoichiometry of the interaction (n). These parameters are crucial for understanding the strength and specificity of the binding.

| DNA Sequence | Binding Mode | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (M) | Stoichiometry (DAPI:DNA) | Reference |

| AATT | Minor Groove | 5.5 x 10⁸ | 1.8 x 10⁻⁹ | 1:1 | [5] |

| ATAT | Minor Groove | Lower than AATT | Higher than AATT | 1:1 and 2:1 | [5][10] |

| TATA | Minor Groove | Lower than AATT | Higher than AATT | 1:1 | [5] |

| General A-T rich | Minor Groove | ~10⁷ | ~10⁻⁷ | - | [8] |

| General G-C rich | Intercalation | ~10⁵ | ~10⁻⁵ | - | [8] |

Thermodynamic Profile of DAPI-DNA Binding

Isothermal titration calorimetry (ITC) allows for the determination of the thermodynamic parameters of DAPI-DNA binding, providing insights into the driving forces of the interaction.

| Binding Mode | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) | Heat Capacity (ΔCp) (cal/mol·K) | Driving Force |

| Minor Groove (AT-rich) | Favorable (negative) | Favorable (positive) | Favorable (negative) | Negative | Enthalpy and Entropy driven |

| Intercalation | Less Favorable | Less Favorable | Less Favorable | - | Primarily Entropy driven |

Note: Specific values can vary depending on the specific DNA sequence, buffer conditions, and temperature.

Experimental Protocols for Studying DAPI-DNA Binding

A variety of biophysical techniques are employed to characterize the interaction between DAPI and DNA. Below are detailed methodologies for key experiments.

Fluorescence Spectroscopy Titration

This technique is used to determine the binding affinity and stoichiometry by monitoring the change in DAPI's fluorescence upon titration with DNA.

Objective: To determine the binding constant (Ka or Kd) and stoichiometry (n) of DAPI binding to a specific DNA sequence.

Materials:

-

DAPI stock solution (e.g., 1 mM in DMSO or water)

-

DNA stock solution of known concentration (e.g., 1 mM in TE buffer)

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

Protocol:

-

Prepare a solution of DAPI at a fixed concentration (e.g., 1 µM) in the binding buffer.

-

Place the DAPI solution in a quartz cuvette and measure the initial fluorescence intensity (Excitation: ~358 nm, Emission: ~461 nm).

-

Incrementally add small aliquots of the DNA stock solution to the DAPI solution in the cuvette.

-

After each addition, mix thoroughly and allow the system to equilibrate (e.g., 2-5 minutes).

-

Measure the fluorescence intensity after each DNA addition.

-

Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.

-

Correct the fluorescence data for dilution effects.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Analyze the data using a suitable binding model (e.g., Scatchard plot or non-linear regression) to determine Ka, Kd, and n.[6]

Experimental Workflow:

Caption: Workflow for Fluorescence Titration.

UV-Visible Spectrophotometry

UV-Vis spectroscopy can be used to monitor the changes in the absorption spectrum of DAPI upon binding to DNA, providing evidence of interaction and allowing for the determination of binding parameters.

Objective: To observe the spectral shifts and hypochromicity/hyperchromicity upon DAPI-DNA binding and to calculate the binding constant.

Materials:

-

DAPI stock solution

-

DNA stock solution

-

Binding buffer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Protocol:

-

Prepare a DAPI solution of known concentration in the binding buffer.

-

Record the UV-Vis absorption spectrum of the DAPI solution (typically from 200-500 nm).

-

Titrate the DAPI solution with increasing concentrations of the DNA stock solution.

-

Record the absorption spectrum after each addition of DNA, allowing for equilibration.

-

Observe the changes in the absorption maximum (λmax) and the absorbance values.

-

Plot the change in absorbance at a specific wavelength as a function of the DNA concentration.

-

Analyze the data using appropriate models (e.g., Benesi-Hildebrand equation) to calculate the binding constant.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in DNA upon DAPI binding.

Objective: To investigate the structural changes in the DNA double helix induced by DAPI binding.

Materials:

-

DAPI stock solution

-

DNA stock solution

-

Binding buffer

-

CD spectropolarimeter

-

Quartz cuvettes with a short path length (e.g., 1 cm)

Protocol:

-

Prepare a solution of DNA in the binding buffer.

-

Record the CD spectrum of the DNA solution in the far-UV region (typically 200-320 nm).

-

Prepare a series of samples with a fixed DNA concentration and increasing concentrations of DAPI.

-

Record the CD spectrum for each sample after an incubation period to ensure binding equilibrium.

-

Analyze the changes in the CD spectrum, such as shifts in the positive and negative bands, which are indicative of conformational changes in the DNA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), stoichiometry (n), and the thermodynamic parameters (ΔH, ΔS, and ΔG) of DAPI-DNA binding.

Materials:

-

DAPI solution (in the syringe)

-

DNA solution (in the sample cell)

-

Binding buffer (the same for both DAPI and DNA solutions)

-

Isothermal titration calorimeter

Protocol:

-

Prepare degassed solutions of DAPI and DNA in the same binding buffer to avoid heat of dilution effects.

-

Load the DNA solution into the sample cell and the DAPI solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of injections of the DAPI solution into the DNA solution.

-

The instrument measures the heat released or absorbed after each injection.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of DAPI to DNA.

-

Fit the data to a suitable binding model to extract the thermodynamic parameters.[11]

Experimental Workflow:

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion

The interaction of DAPI with DNA is a multifaceted process characterized by a primary high-affinity binding to the minor groove of A-T rich regions and a secondary, lower-affinity intercalation mode. The quantitative understanding of these interactions, facilitated by techniques such as fluorescence spectroscopy, UV-Vis spectrophotometry, circular dichroism, and isothermal titration calorimetry, is fundamental for its application in molecular biology and for the rational design of new DNA-targeting drugs. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to investigate and characterize the binding of DAPI and other small molecules to DNA.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. bosterbio.com [bosterbio.com]

- 3. DAPI Counterstaining Protocols | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. A study of the interaction of DAPI with DNA containing AT and non-AT sequences--molecular specificity of minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. researchgate.net [researchgate.net]

- 9. DAPI binding to the DNA minor groove: a continuum solvent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of affinity, stoichiometry and sequence selectivity of minor groove binder complexes with double-stranded oligodeoxynucleotides by electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of DAPI Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) dihydrochloride (B599025) is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1][2] Its remarkable fluorescence enhancement upon binding to double-stranded DNA (dsDNA) makes it an indispensable tool in molecular biology, cell biology, and drug development for visualizing cell nuclei, quantifying DNA content, and assessing apoptosis.[3][4] This technical guide provides a comprehensive overview of the core spectral properties of DAPI dihydrochloride, detailed experimental protocols for their determination, and an exploration of how environmental factors influence its fluorescence.

Core Spectral Properties

The fluorescence of DAPI is highly dependent on its environment. In its free form in aqueous solution, DAPI exhibits weak fluorescence. However, upon binding to dsDNA, its quantum yield increases by approximately 20-fold.[2][5] This significant enhancement is a key feature that contributes to its high signal-to-noise ratio in cellular imaging. DAPI can also bind to RNA, though with a lower affinity and a shift in its emission spectrum.[3][6]

Data Presentation

The following tables summarize the key quantitative spectral properties of DAPI dihydrochloride under various conditions.

Table 1: Excitation and Emission Maxima of DAPI Dihydrochloride

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) |

| Free in aqueous buffer | 340[3] | 488[3] |

| Bound to dsDNA | 358 - 360[7][8] | 454 - 461[3][7] |

| Bound to RNA | ~358 | ~500[3][6] |

| In Methanol (B129727) | 347[9] | 452[9] |

| In Dimethylsulfoxide (DMSO) | 310 | Not specified |

Table 2: Molar Extinction Coefficient of DAPI Dihydrochloride

| Condition | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (nm) |

| In ddH₂O or PBS | 27,000[1][10] | 353 |

| In Methanol | 30,600[9] | 347 |

| In Water | 21,000 | Not Specified |

Table 3: Quantum Yield of DAPI Dihydrochloride

| Condition | Quantum Yield (Φ) |

| Bound to dsDNA | 0.92[1] |

| Bound to poly(d(A-T)) | 0.66[11] |

| Bound to general DNA | 0.62[11] |

| Bound to poly(d(G-C)) | 0.22[11] |

| In Dimethylsulfoxide (DMSO) | 0.58 |

Influence of Environmental Factors

The spectral properties of DAPI are sensitive to its local environment. Understanding these influences is critical for the accurate interpretation of experimental results.

-

Binding to Nucleic Acids: As highlighted, the most significant factor is the binding of DAPI to dsDNA, which results in a substantial increase in fluorescence intensity and a blue shift in the emission maximum compared to the free dye. The affinity is highest for A-T rich regions. Binding to RNA results in a smaller fluorescence enhancement and a red-shifted emission compared to DNA-bound DAPI.[3][6]

-

pH: The DAPI-DNA complex is stable over a wide pH range, from 4 to 11.[12][13] However, the fluorescence of free DAPI is pH-dependent, with optimal binding to DNA occurring at a neutral pH of 7.0.[14]

-

Solvent Polarity: While specific spectral data in various organic solvents is not extensively documented in readily available literature, DAPI is soluble in solvents such as methanol, ethanol, and DMSO.[12][15] The provided data for methanol and DMSO suggests that the solvent environment can influence the excitation and emission maxima, as well as the molar extinction coefficient. Generally, the fluorescence of dyes like DAPI can be sensitive to solvent polarity.

Experimental Protocols

Accurate characterization of the spectral properties of DAPI dihydrochloride is essential for its effective use. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

-

DAPI dihydrochloride powder

-

High-purity solvent (e.g., deionized water, PBS, or methanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a Stock Solution: Accurately weigh a small amount of DAPI dihydrochloride powder and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Prepare a Dilution Series: Prepare a series of dilutions of the stock solution with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Measure Absorbance:

-

Set the spectrophotometer to scan a range of wavelengths to determine the absorption maximum (λ_max).

-

Blank the spectrophotometer using the pure solvent.

-

Measure the absorbance of each dilution at the λ_max.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression on the data. The slope of the line will be equal to the molar extinction coefficient (ε) if the path length is 1 cm.

-

Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.

Materials:

-

DAPI dihydrochloride solution of known absorbance

-

A suitable quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare Sample and Standard: Prepare a dilute solution of DAPI dihydrochloride and a solution of the quantum yield standard in the appropriate solvents. The absorbance of both solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the DAPI solution and the standard solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of the DAPI solution and the standard solution. It is crucial to use the same excitation wavelength, slit widths, and other instrument settings for both measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for both the DAPI sample and the standard.

-

Calculate the quantum yield of DAPI using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for determining molar extinction coefficient and quantum yield.

Caption: Factors influencing DAPI's spectral properties.

References

- 1. FluoroFinder [app.fluorofinder.com]

- 2. DAPI | AAT Bioquest [aatbio.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. DAPI | Fluorescent DNA Stains | Tocris Bioscience [tocris.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. DAPI Counterstaining Protocols | Thermo Fisher Scientific - BR [thermofisher.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. file.elabscience.com [file.elabscience.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Extinction Coefficient [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]

- 11. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. blog-nanoentek.com [blog-nanoentek.com]

- 15. DAPI, Dihydrochloride [sigmaaldrich.com]

An In-depth Technical Guide to DAPI Excitation and Emission Wavelengths

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent stain 4′,6-diamidino-2-phenylindole (DAPI), focusing on its core spectral properties, applications in cellular imaging, and detailed protocols for its use. DAPI is a popular blue-fluorescent nuclear and chromosome counterstain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of double-stranded DNA (dsDNA).[1][2][3] Its robust performance and distinct spectral characteristics make it an invaluable tool in fluorescence microscopy, flow cytometry, and cell analysis assays.

Core Spectroscopic Properties of DAPI

DAPI's fluorescence is highly dependent on its binding state. When unbound in solution, its fluorescence is relatively weak. However, upon binding to dsDNA, its quantum yield increases significantly, by as much as 20-fold, resulting in a bright blue fluorescence.[4][5][6] This property provides an excellent signal-to-noise ratio for imaging cellular nuclei with high specificity.

The key spectral characteristics of DAPI are summarized in the table below:

| Property | Value (DNA-Bound) | Value (RNA-Bound) | Value (Free in Solution) | Notes |

| Excitation Maximum | ~358-360 nm[1][2][3] | Not well-characterized | ~345 nm | Excited with UV light. |

| Emission Maximum | ~457-461 nm[1][2][4][7] | ~500 nm[1] | ~500 nm | Emits in the blue region of the spectrum. |

| Extinction Coefficient (ε) | 27,000 cm⁻¹M⁻¹[4][8] | - | - | At the absorption maximum. |

| Quantum Yield (Φ) | ~0.92[9][10] | Significantly lower than DNA-bound | Low[5] | The high quantum yield when bound to DNA is a key feature of DAPI. |

DAPI in Fluorescence Microscopy

Due to its spectral properties, DAPI is an ideal nuclear counterstain in multicolor fluorescence imaging.[2] Its blue emission is well-separated from common green (e.g., GFP, FITC) and red (e.g., TRITC, Texas Red) fluorophores, minimizing spectral overlap.[1][10]

For optimal imaging of DAPI, specific filter sets are required to isolate its excitation and emission signals. A typical DAPI filter set consists of:

-

Excitation Filter: Transmits light in the UV range, typically around 330-380 nm.[11]

-

Dichroic Mirror: Reflects UV light towards the sample and transmits the emitted blue light.

-

Emission Filter: Allows blue light, typically in the 420-470 nm range, to pass to the detector while blocking other wavelengths.[11]

Experimental Protocols

Accurate and reproducible staining with DAPI requires careful adherence to established protocols. The following are detailed methodologies for staining fixed and live cells.

Staining Fixed Cells with DAPI

This is the most common application for DAPI, providing robust and stable nuclear staining.

Materials:

-

DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)

-

Phosphate-Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium (preferably with an antifade reagent)

-

Microscope slides and coverslips

Procedure:

-

Cell Preparation: Grow cells on sterile coverslips in a petri dish until the desired confluency is reached.

-

Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.[2]

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature to permeabilize the nuclear membrane.[2]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

DAPI Staining: Prepare a working solution of DAPI in PBS with a final concentration of 0.1-1 µg/mL (typically 300 nM).[2][12] Add the DAPI solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.[2][12]

-

Final Washing: Wash the cells twice with PBS to remove unbound DAPI and reduce background fluorescence.[2]

-

Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges of the coverslip with nail polish to prevent drying.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with a DAPI filter set.

Staining Live Cells with DAPI

While DAPI can be used to stain live cells, it is less efficient as it does not readily pass through intact cell membranes.[1] Higher concentrations are generally required.[13] It's important to note that DAPI can be toxic to live cells.

Materials:

-

DAPI stock solution

-

Phosphate-Buffered Saline (PBS) or cell culture medium

Procedure:

-

Prepare DAPI Solution: Prepare a working solution of DAPI in PBS or culture medium at a concentration of 0.1-1 µg/mL.[12]

-

Staining: Add the DAPI working solution directly to the live cell culture.

-

Incubation: Incubate the cells at 37°C for 10-15 minutes.[12]

-

Washing: Gently wash the cells with PBS to minimize background fluorescence.[12]

-

Imaging: Image the cells immediately using a fluorescence microscope with a DAPI filter set.

Visualizing Experimental Workflows and Properties

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the DAPI staining protocol for fixed cells.

Caption: Diagram showing the relationship between DAPI's binding state and its fluorescent properties.

Conclusion

DAPI remains a cornerstone in fluorescence microscopy due to its specificity for DNA, high quantum yield upon binding, and distinct spectral properties that allow for straightforward multicolor imaging.[2] By understanding its excitation and emission characteristics and adhering to optimized staining protocols, researchers can achieve high-quality, reproducible nuclear staining for a wide range of applications in cellular and molecular biology. Proper handling and the use of appropriate filter sets are crucial for maximizing the potential of this versatile fluorescent probe.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. astorscientific.us [astorscientific.us]

- 3. bosterbio.com [bosterbio.com]

- 4. DAPI | AAT Bioquest [aatbio.com]

- 5. Visualizing light-triggered release of molecules inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. hellobio.com [hellobio.com]

- 11. optolongfilter.com [optolongfilter.com]

- 12. youdobio.com [youdobio.com]

- 13. biotium.com [biotium.com]

Unveiling the Blue Hue: A Technical Guide to DAPI Fluorescence with dsDNA

For researchers, scientists, and drug development professionals, understanding the nuances of fluorescent probes is paramount for accurate and reproducible results. 4',6-diamidino-2-phenylindole, commonly known as DAPI, is a cornerstone fluorescent stain for visualizing cellular nuclei. This in-depth technical guide explores the core principles of DAPI's interaction with double-stranded DNA (dsDNA), providing a comprehensive overview of its fluorescence mechanism, binding modes, and practical applications.

DAPI is a blue-fluorescent dye that exhibits a strong preference for binding to the minor groove of dsDNA, particularly in adenine-thymine (A-T) rich regions.[1][2] This interaction is the foundation of its utility in cellular and molecular biology, enabling clear visualization of the nucleus. Upon binding to dsDNA, DAPI undergoes a significant enhancement of its fluorescence, estimated to be around 20-fold.[3][4][5][6] This dramatic increase in quantum yield is attributed to the displacement of water molecules from both the DAPI molecule and the DNA minor groove, creating a more rigid and less polar microenvironment that favors fluorescence emission.[3][4]

The Mechanics of Fluorescence: Binding Modes and Spectral Properties

While the primary and most well-documented binding mode of DAPI is to the minor groove of A-T rich sequences, evidence also suggests a secondary, intercalative binding mode.[7][8] This intercalation, where the DAPI molecule inserts itself between the base pairs of the DNA, is more likely to occur in GC-rich regions or at higher DAPI concentrations.[9][10] However, this intercalative binding is generally associated with a much lower fluorescence enhancement compared to minor groove binding.[5]

The spectral characteristics of DAPI are central to its application. When bound to dsDNA, DAPI has an excitation maximum in the ultraviolet range, typically around 358-360 nm, and an emission maximum in the blue region, at approximately 460-461 nm.[1][2] This distinct spectral profile allows for clear separation from other commonly used fluorophores in multicolor imaging experiments.

// Nodes DAPI [label="Free DAPI\n(Low Fluorescence)", fillcolor="#FBBC05"]; dsDNA [label="dsDNA (A-T Rich Regions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="DAPI-dsDNA Complex\n(Minor Groove Binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fluorescence [label="Enhanced Blue Fluorescence\n(~20-fold increase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Excitation [label="UV Excitation\n(~358 nm)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DAPI -> Complex [label="Binding to Minor Groove", color="#4285F4"]; dsDNA -> Complex [color="#4285F4"]; Excitation -> Complex [label="Excites Complex", color="#FBBC05"]; Complex -> Fluorescence [label="Emits Light (~461 nm)", color="#EA4335"]; } DAPI-dsDNA Interaction Pathway

Quantitative Analysis of DAPI-dsDNA Interaction

A summary of the key quantitative parameters of DAPI's interaction with dsDNA is presented below. This data is crucial for designing and interpreting experiments that rely on DAPI fluorescence.

| Parameter | Value | Notes |

| Excitation Maximum (with dsDNA) | ~358 nm | Can be excited with UV laser or mercury-arc lamp.[4] |

| Emission Maximum (with dsDNA) | ~461 nm | Results in a bright blue fluorescence.[2][4] |

| Fluorescence Enhancement | ~20-fold | Upon binding to dsDNA compared to free DAPI.[3][4][5][6] |

| Quantum Yield (with dsDNA) | ~0.92 | Indicates high fluorescence efficiency when bound.[11] |

| Binding Affinity (Kd) | ~10⁻⁷ M | High affinity for dsDNA.[12] |

| Binding Mode | Minor Groove (A-T rich) | Primary mode of interaction.[1][2] |

| Secondary Binding Mode | Intercalation (G-C rich) | Less frequent and lower fluorescence.[8][9] |

Experimental Protocols

Accurate and consistent staining is critical for reliable data. Below are detailed protocols for the preparation of DAPI solutions and the staining of fixed cells for fluorescence microscopy and flow cytometry.

Preparation of DAPI Stock and Working Solutions

1. DAPI Stock Solution (e.g., 1 mg/mL):

-

Dissolve 1 mg of DAPI powder in 1 mL of deionized water or dimethylformamide (DMF).[13]

-

Mix thoroughly until the powder is completely dissolved. Sonication may be required.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. It is generally stable for up to one month.[13]

2. DAPI Working Solution:

-

Dilute the stock solution in a suitable buffer, such as phosphate-buffered saline (PBS), to the desired final concentration.

-

For fluorescence microscopy of fixed cells, a typical working concentration is 0.1-1 µg/mL (approximately 0.3-3 µM).[14]

-

For flow cytometry, a concentration of 1-10 µg/mL is often used.[15][16]

// Nodes Start [label="Start:\nFixed and Permeabilized Cells", shape=ellipse, fillcolor="#FBBC05"]; Prepare [label="Prepare DAPI\nWorking Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate with DAPI\n(e.g., 5-15 min at RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash with PBS\n(2-3 times)", fillcolor="#FBBC05"]; Mount [label="Mount with Antifade\nMounting Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image [label="Image using\nFluorescence Microscope", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Prepare [color="#5F6368"]; Prepare -> Incubate [label="Apply to Cells", color="#4285F4"]; Incubate -> Wash [label="Remove Unbound DAPI", color="#EA4335"]; Wash -> Mount [color="#FBBC05"]; Mount -> Image [color="#4285F4"]; } DAPI Staining Workflow

Staining Protocol for Fixed Cells in Fluorescence Microscopy

-

Cell Preparation: Grow cells on coverslips or in culture dishes. Fix the cells using a standard protocol (e.g., with 4% paraformaldehyde) and permeabilize if necessary (e.g., with 0.1% Triton X-100 in PBS).

-

Washing: Wash the cells twice with PBS for 5 minutes each.

-

Staining: Add the DAPI working solution (e.g., 1 µg/mL in PBS) to the cells, ensuring they are completely covered. Incubate for 5-15 minutes at room temperature, protected from light.[17]

-

Final Washes: Wash the cells two to three times with PBS to remove unbound DAPI.[14]

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (excitation ~360 nm, emission ~460 nm).

Staining Protocol for Flow Cytometry

-

Cell Preparation: Harvest and wash the cells in PBS. Fix the cells (e.g., with ice-cold 70% ethanol).

-

Washing: Wash the fixed cells with PBS.

-

Staining: Resuspend the cell pellet in the DAPI working solution (e.g., 10 µg/mL in PBS containing 0.1% Triton X-100).[16]

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[13][16]

-

Analysis: Analyze the cells directly on a flow cytometer equipped with a UV laser for excitation.

Troubleshooting Common Issues

High background fluorescence is a common issue in DAPI staining. This can be caused by several factors:

-

Excessive DAPI Concentration: Using a DAPI concentration that is too high can lead to non-specific binding and increased background. It is advisable to titrate the DAPI concentration to find the optimal balance between nuclear signal and background.

-

Inadequate Washing: Insufficient washing after the staining step will leave unbound DAPI in the sample, contributing to background fluorescence. Ensure thorough but gentle washing with PBS.[14]

-

Photobleaching: DAPI is susceptible to photobleaching, which is the light-induced destruction of the fluorophore. To minimize this, limit the exposure of the sample to the excitation light and use an antifade mounting medium.

// Nodes Problem [label="{High Background | { Cause: Excessive DAPI | Cause: Inadequate Washing | Cause: Autofluorescence}}", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution [label="{Solutions | { Titrate DAPI Concentration | Increase Wash Steps | Use Spectral Unmixing or Background Subtraction}}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Problem2 [label="{Weak Signal | { Cause: Insufficient Permeabilization | Cause: Low DAPI Concentration | Cause: Photobleaching}}", shape=record, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solution2 [label="{Solutions | { Optimize Permeabilization Protocol | Increase DAPI Concentration or Incubation Time | Use Antifade Reagent & Limit Light Exposure}}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem:f0 -> Solution:f0 [label="Optimize", color="#FBBC05"]; Problem:f1 -> Solution:f1 [label="Improve", color="#FBBC05"]; Problem:f2 -> Solution:f2 [label="Correct", color="#FBBC05"]; Problem2:f0 -> Solution2:f0 [label="Adjust", color="#34A853"]; Problem2:f1 -> Solution2:f1 [label="Increase", color="#34A853"]; Problem2:f2 -> Solution2:f2 [label="Mitigate", color="#34A853"]; } Common DAPI Staining Issues and Solutions

By understanding the fundamental principles of DAPI-dsDNA interaction and adhering to optimized protocols, researchers can effectively utilize this powerful tool for a wide range of applications in cell biology and drug development, ensuring the generation of high-quality, reliable data.

References

- 1. bosterbio.com [bosterbio.com]

- 2. DAPI - Wikipedia [en.wikipedia.org]

- 3. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 4. DAPI Counterstaining Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 5. DAPI | AAT Bioquest [aatbio.com]

- 6. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]

- 7. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evidence for DAPI intercalation in CG sites of DNA oligomer [d(CGACGTCG)]2: a 1H NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. flowcytometry-embl.de [flowcytometry-embl.de]

- 14. betalifesci.com [betalifesci.com]

- 15. DAPI Staining for DNA Content | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 16. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 17. biotium.com [biotium.com]

DAPI Stain: A Technical Guide to its Mechanism and Affinity for A-T Rich DNA

For Researchers, Scientists, and Drug Development Professionals

DAPI (4′,6-diamidino-2-phenylindole) is a widely utilized blue-fluorescent probe for the visualization of cellular nuclei in a range of applications, including fluorescence microscopy and flow cytometry.[1][2][3] Its utility is rooted in its specific, high-affinity binding to double-stranded DNA (dsDNA), which results in a significant enhancement of its fluorescence. This guide provides a detailed examination of DAPI's binding mechanism, its pronounced affinity for Adenine-Thymine (A-T) rich regions of DNA, quantitative binding data, and comprehensive experimental protocols.

Mechanism of Action: Minor Groove Binding and Intercalation

DAPI's primary mode of interaction with dsDNA is by binding to the minor groove, with a strong preference for clusters of A-T base pairs.[4][5][6] This binding is non-intercalative and is driven by the formation of hydrogen bonds and favorable electrostatic interactions within the A-T rich minor groove.[7][8] The structure of the A-T rich minor groove provides a snug fit for the DAPI molecule.[8] Upon binding, DAPI's fluorescence quantum yield increases by approximately 20-fold, attributed to the displacement of water molecules and the rigidization of the dye's structure.[4][9][10][11]

While minor groove binding is the dominant and high-affinity mode, DAPI can also interact with DNA through intercalation, particularly at G-C rich sequences.[4][12] This intercalative binding mode has a significantly lower binding affinity, with equilibrium constants in the order of ~10⁵ M⁻¹, compared to ~10⁷ M⁻¹ for minor groove binding.[13]

DAPI can also bind to RNA, although with a lower affinity and a different mechanism thought to involve AU-selective intercalation.[11] The resulting DAPI-RNA complex exhibits a weaker fluorescence enhancement (only about 20% as high as with dsDNA) and a shift in its emission maximum to a longer wavelength of approximately 500 nm.[5][6][11]

Quantitative Data on DAPI-DNA Interaction

The affinity of DAPI for DNA is not uniform and shows significant dependence on the base sequence. Its preference for A-T clusters is evident in its binding constants.

Spectral Properties

The spectral characteristics of DAPI are highly dependent on its binding state. In solution, its fluorescence is minimal, but it increases dramatically upon binding to dsDNA.

| Property | Unbound DAPI | DAPI bound to dsDNA | DAPI bound to RNA |

| Excitation Max (nm) | ~358 | ~358 | Not specified |

| Emission Max (nm) | ~461 | ~461 | ~500[5][6] |

| Fluorescence Yield | Low | ~20-fold enhancement[4][9][10] | ~20% of dsDNA complex[6] |

| Quantum Yield | < 0.01[11] | High (up to 0.92)[6] | Low |

Binding Affinity and Sequence Selectivity

Studies have quantified the association constants (Ka) of DAPI with various A-T rich sequences, highlighting its binding preferences.

| DNA Sequence | Association Constant (Ka) in M⁻¹ | Binding Mode |

| AATT | 5.5 x 10⁸[14] | Minor Groove |

| TAAT | Lower than AATT[14] | Minor Groove |

| ATAT | Lower than AATT[14] | Minor Groove |

| TATA | Lower than TAAT/ATAT[14] | Minor Groove |

| TTAA | Lower than TAAT/ATAT[14] | Minor Groove |

| G-C rich | ~10⁵[13] | Intercalation |

Note: The binding affinity for A-T sequences decreases in the order: AATT » TAAT ≈ ATAT > TATA ≈ TTAA. The difference in Ka between the highest and lowest affinity sites for DAPI is approximately 30-fold.[14]

Experimental Protocols

Accurate and reproducible DAPI staining requires optimized protocols tailored to the sample type (fixed cells, live cells, or suspension).

DAPI Staining of Fixed Adherent Cells

This is the most common application for DAPI, providing robust nuclear counterstaining for immunofluorescence experiments.

Methodology:

-

Cell Preparation: Grow adherent cells on coverslips. Fix the cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 10-15 minutes) and permeabilize if required for antibody staining (e.g., 0.1-0.5% Triton X-100 in PBS for 10 minutes).

-

Prepare DAPI Stock Solution: Prepare a stock solution of DAPI (e.g., 1-5 mg/mL) in deionized water or dimethylformamide (DMF). Store protected from light at -20°C.

-

Prepare DAPI Working Solution: Dilute the stock solution in Phosphate-Buffered Saline (PBS) to a final working concentration. A common concentration is 1 µg/mL.

-

Staining: After the final wash step of your primary/secondary antibody incubation, add the DAPI working solution to the coverslips, ensuring the cells are completely covered.

-

Incubation: Incubate for 5-10 minutes at room temperature, protected from light.

-

Washing: Gently rinse the coverslips 2-3 times with PBS to remove unbound DAPI and reduce background fluorescence.

-

Mounting: Invert the coverslip onto a glass slide with a drop of antifade mounting medium. Seal the edges with nail polish if long-term storage is required.

-

Visualization: Image using a fluorescence microscope equipped with a DAPI filter set (Excitation ~358 nm, Emission ~461 nm).

DAPI Staining of Live Cells

DAPI is generally cell-impermeant and thus less ideal for live-cell imaging compared to alternatives like Hoechst 33342. However, it can enter live cells at higher concentrations, though this may be associated with cytotoxicity.

Methodology:

-

Prepare DAPI Working Solution: Prepare a working solution of DAPI (e.g., 1-10 µg/mL) in an appropriate cell culture medium or PBS.

-

Staining: Remove the existing culture medium from the live cells and replace it with the DAPI-containing medium.

-

Incubation: Incubate at 37°C for 10-15 minutes.

-

Washing (Optional but Recommended): Gently wash the cells with fresh, pre-warmed PBS or culture medium to reduce background signal.

-

Imaging: Image the cells immediately using a microscope equipped with a DAPI filter set and environmental controls (37°C, CO₂).

DAPI Staining for Flow Cytometry

DAPI is used in flow cytometry to assess DNA content for cell cycle analysis or to exclude non-viable cells from analysis.

Methodology:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension. Centrifuge the cell suspension and discard the supernatant.

-

Prepare Staining Buffer: Dilute a DAPI stock solution to a final concentration of approximately 3 µM in a suitable staining buffer (e.g., 100 mM Tris pH 7.4, 150 mM NaCl, 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% Nonidet P-40 for permeabilized cells).

-

Staining: Resuspend the cell pellet in 1 mL of the DAPI staining buffer.

-

Incubation: Incubate for 15 minutes at room temperature, protected from light.

-

Analysis: Analyze the cells directly on a flow cytometer equipped with a UV laser for DAPI excitation.

Key Considerations and Troubleshooting

-

Photobleaching: DAPI is susceptible to photobleaching upon prolonged exposure to UV light.[15] To minimize this, use an antifade mounting medium, limit exposure time, and use the lowest effective excitation light intensity.

-

Photoconversion: UV excitation can cause DAPI to photoconvert, leading to fluorescence emission in the green channel (FITC/GFP). This can cause spectral bleed-through and complicate multicolor imaging. To mitigate this, acquire the DAPI image last and use the lowest possible DAPI concentration.

-

Live-Cell Toxicity: At the higher concentrations required for live-cell staining, DAPI can be toxic.[5] For long-term live-cell imaging, consider using less toxic, cell-permeant dyes like Hoechst 33342.[9]

-

Storage: DAPI solutions should be stored at 2-8°C for short-term use or -20°C for long-term storage, always protected from light.

References

- 1. mdpi.com [mdpi.com]

- 2. bosterbio.com [bosterbio.com]

- 3. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAPI - Wikipedia [en.wikipedia.org]

- 5. DAPI - Blue Fluorescent DNA Stain | AAT Bioquest [aatbio.com]

- 6. Visualizing light-triggered release of molecules inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A study of the interaction of DAPI with DNA containing AT and non-AT sequences--molecular specificity of minor groove binding drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. optolongfilter.com [optolongfilter.com]

- 10. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. DNA interaction with DAPI fluorescent dye: Force spectroscopy decouples two different binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

The Double-Edged Sword: An In-depth Technical Guide to DAPI's Toxicity in Live Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain renowned for its high affinity for the A-T rich regions of double-stranded DNA. Its intense blue fluorescence upon binding to DNA has made it an indispensable tool for nuclear counterstaining in fixed-cell immunofluorescence, chromosome visualization, and cell cycle analysis. However, its application in live-cell imaging is fraught with complexities, primarily stemming from its inherent cytotoxicity. This technical guide provides a comprehensive overview of DAPI's toxic effects on live cells, detailing its mechanisms of action, quantitative effects on cell viability and proliferation, and the cellular pathways it impacts.

Mechanism of DAPI-Induced Toxicity

DAPI's efficacy as a DNA stain is also the root of its toxicity. As a minor-groove binding agent, its intercalation with DNA can interfere with DNA replication and transcription, leading to a cascade of cellular stress responses. While DAPI exhibits limited permeability through the intact plasma membranes of live cells, the higher concentrations required for sufficient nuclear staining in these cells can lead to significant cytotoxic effects. Furthermore, the ultraviolet (UV) light used to excite DAPI can induce phototoxicity, generating reactive oxygen species (ROS) that damage cellular components and further compromise cell health.

Quantitative Analysis of DAPI's Cytotoxic Effects

While DAPI is widely acknowledged as being toxic to live cells, specific IC50 values (the concentration of an inhibitor where the response is reduced by half) are not extensively reported in the literature, likely because it is not intended for use as a therapeutic agent. The toxic effects are highly dependent on the cell type, concentration, and duration of exposure. The recommended concentration for live-cell staining is generally around 10 µg/mL, significantly higher than the 1 µg/mL typically used for fixed cells.[1] At these higher concentrations, DAPI can induce apoptosis and inhibit cell proliferation.

Table 1: Recommended DAPI Concentrations for Staining

| Cell State | Recommended DAPI Concentration | Expected Outcome |

| Fixed Cells | 1 µg/mL | Bright, stable nuclear staining with minimal background. |

| Live Cells | 10 µg/mL | Weaker, less uniform staining; potential for cytotoxicity.[1] |

Impact on Cellular Processes

Cell Viability and Proliferation

DAPI treatment at concentrations used for live-cell imaging can lead to a significant reduction in cell viability and proliferation. This can be quantified using various assays, such as the MTT assay, which measures metabolic activity, or the Trypan Blue exclusion assay, which identifies cells with compromised membrane integrity.

Table 2: Assays for Quantifying DAPI's Effect on Cell Viability and Proliferation

| Assay | Principle | Endpoint Measurement |

| MTT Assay | Enzymatic reduction of MTT (a yellow tetrazolium salt) to purple formazan (B1609692) crystals by metabolically active cells. | Colorimetric measurement of formazan concentration. |

| Trypan Blue Exclusion Assay | Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue. | Microscopic counting of stained vs. unstained cells. |

| DAPI-Based Cell Proliferation Assay | Quantification of total DNA content using DAPI fluorescence as a proxy for cell number.[2] | Fluorescence measurement. |

Induction of Apoptosis

A primary mechanism of DAPI-induced cell death is the induction of apoptosis, or programmed cell death. The binding of DAPI to DNA can be perceived as a form of DNA damage, triggering cellular signaling cascades that lead to apoptosis. Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, can be readily observed in DAPI-stained cells.[3][4]

The progression of apoptosis can be monitored using the Annexin V/Propidium Iodide (PI) assay. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a membrane-impermeable DNA dye that only enters cells in late apoptosis or necrosis when the membrane integrity is lost.

Cell Cycle Arrest

DAPI's interference with DNA can also lead to cell cycle arrest.[5] By treating cells with DAPI and analyzing their DNA content by flow cytometry, it is possible to observe an accumulation of cells in specific phases of the cell cycle, often the G1 or G2/M phases, as the cell attempts to repair the DNA damage before proceeding with division.[6]

Signaling Pathways Implicated in DAPI Toxicity

While direct studies on DAPI-induced signaling pathways are limited, its known mechanism of action allows for the inference of the likely pathways involved.

DNA Damage Response (DDR) Pathway

As a DNA binding agent, DAPI can cause DNA strand breaks or stall replication forks, which are potent activators of the DNA Damage Response (DDR) pathway. This pathway involves sensor proteins that recognize DNA lesions and activate transducer kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a host of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which orchestrate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[7][8]

Figure 1: DAPI-Induced DNA Damage Response Pathway.

Apoptotic Pathways

DAPI-induced apoptosis can proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases, such as caspase-3.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, such as DNA damage. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak), which increase the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9, which in turn activates caspase-3.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8, which can directly activate caspase-3.

Figure 2: Intrinsic and Extrinsic Apoptotic Pathways.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing the effect of a compound like DAPI on cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of DAPI (e.g., 0.1, 1, 5, 10, 20 µg/mL). Include untreated control wells. Incubate for the desired time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[9][10]

-

Absorbance Measurement: Mix gently and incubate overnight at 37°C. Measure the absorbance at 570 nm using a microplate reader.[9]

Annexin V/PI Assay for Apoptosis

This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of DAPI for the specified duration.

-

Cell Harvesting: Harvest the cells by centrifugation at 500 x g for 5-7 minutes.[11]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution (or DAPI at a final concentration of 40 ng/mL as a viability dye).[11][12]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

-

Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.[12]

Figure 3: Interpretation of Annexin V/PI Staining Results.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after DAPI treatment, typically requiring cell fixation.

-

Cell Treatment and Harvesting: Treat cells with DAPI, then harvest and wash with PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing. Incubate at 4°C for at least 2 hours.[13]

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 300 µL of DAPI/Triton X-100 solution (e.g., 1 µg/mL DAPI in 0.1% Triton X-100 in PBS).[13]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[13]

-

Analysis: Analyze the cells by flow cytometry using a UV or violet laser for DAPI excitation.[14]

Phototoxicity Considerations

The UV excitation required for DAPI can be phototoxic to live cells, especially during prolonged imaging sessions.[15] This can lead to artifacts and misinterpretation of data. It is crucial to minimize light exposure by using the lowest possible laser power and exposure times.

Alternatives to DAPI for Live-Cell Imaging

Given the toxicity of DAPI, several alternative nuclear stains are available for live-cell imaging, including Hoechst dyes (33342 and 33258), which are also DNA minor-groove binders but are generally considered less toxic than DAPI. Other options include cell-permeant dyes with different spectral properties that may be less phototoxic.

Table 3: Common Alternatives to DAPI for Live-Cell Nuclear Staining

| Stain | Excitation/Emission (nm) | Key Characteristics |

| Hoechst 33342 | ~350 / ~461 | Cell-permeant, generally less toxic than DAPI. |

| Hoechst 33258 | ~352 / ~461 | Less cell-permeant than Hoechst 33342. |

| DRAQ5™ | ~647 / ~681 | Far-red, cell-permeant, can be cytotoxic. |

| SYTO® Dyes | Various | A range of cell-permeant nucleic acid stains with different colors. |

Conclusion

DAPI remains an invaluable tool for nuclear staining in fixed cells. However, its use in live-cell imaging must be approached with caution due to its inherent cytotoxicity and phototoxicity. Researchers and drug development professionals should be aware of DAPI's potential to induce apoptosis, inhibit proliferation, and cause cell cycle arrest. When live-cell nuclear imaging is required, it is advisable to use the lowest possible DAPI concentration and light exposure, and to consider less toxic alternatives. Careful experimental design and the use of appropriate controls are paramount to obtaining reliable and interpretable data when using DAPI in live-cell applications.

References

- 1. What is the right DAPI concentration to use in a flow cytometry experiment? | AAT Bioquest [aatbio.com]

- 2. DNA-DAPI Interaction-Based Method for Cell Proliferation Rate Evaluation in 3D Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 7. Effective Blockage of Both the Extrinsic and Intrinsic Pathways of Apoptosis in Mice by TAT-crmA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Specific Role of Chk1 Phosphorylations in Cell Survival and Checkpoint Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

- 11. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 15. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DAPI Dihydrochloride and DAPI Dilactate Solubility for the Modern Researcher

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of DAPI dihydrochloride (B599025) and DAPI dilactate, with a core focus on their solubility characteristics. Understanding these differences is critical for the effective and reproducible use of this essential fluorescent stain in a variety of applications, from routine cell culture screening to high-content imaging.

Introduction to DAPI and its Salts

DAPI (4',6-diamidino-2-phenylindole) is a widely used blue fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1] This binding results in a significant enhancement of its fluorescence, making it an excellent tool for visualizing cell nuclei. DAPI is available in two common salt forms: dihydrochloride and dilactate. The choice between these two forms is primarily dictated by their solubility in different solvent systems, a crucial consideration when preparing stock and working solutions for experimental assays.

Quantitative Solubility Data

The solubility of DAPI dihydrochloride and DAPI dilactate varies significantly, particularly in aqueous solutions. The following table summarizes the available quantitative solubility data in common laboratory solvents.

| Solvent | DAPI Dihydrochloride | DAPI Dilactate |

| Water | 5 mg/mL (up to 25 mg/mL reported[2][3]) - Often requires sonication or warming[4][5] | 20 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | ~3-14 mg/mL[6], up to 75 mg/mL reported with sonication[7] | Soluble |

| Ethanol | ~0.2 mg/mL[6] | Soluble |

| Methanol | Soluble | Soluble |

| Phosphate-Buffered Saline (PBS) | Insoluble or sparingly soluble[4][8] | Poorly soluble[9] |

Experimental Protocols

The differing solubilities of the two DAPI salts necessitate distinct protocols for the preparation of stock and working solutions.

General Methodology for Solubility Determination

While specific experimental protocols for determining the solubility of DAPI salts are not widely published in peer-reviewed literature, a general methodology for assessing the solubility of organic compounds can be applied. This typically involves the following steps:

-

Preparation of a Saturated Solution: An excess amount of the DAPI salt is added to a known volume of the solvent at a specific temperature.

-

Equilibration: The mixture is agitated (e.g., by stirring or sonication) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation of Undissolved Solid: The undissolved solute is removed by centrifugation or filtration.

-

Concentration Measurement: The concentration of DAPI in the supernatant or filtrate is determined using a suitable analytical method, such as UV-Visible spectrophotometry or high-performance liquid chromatography (HPLC).

Preparation of a DAPI Dihydrochloride Stock Solution (e.g., 1 mg/mL in Water)

-

Weigh out 1 mg of DAPI dihydrochloride powder.

-

Add 1 mL of deionized water.

-

Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may aid in dissolution.

-

Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.

Preparation of a DAPI Dilactate Stock Solution (e.g., 5 mg/mL in Water)

-

Weigh out 5 mg of DAPI dilactate powder.

-

Add 1 mL of deionized water.

-

Vortex or gently agitate the solution until the powder is dissolved. Due to its higher water solubility, extensive sonication is typically not required.

-

Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage, protected from light.

Preparation of a DAPI Working Solution (e.g., 1 µg/mL in PBS)

-

Thaw a frozen aliquot of the DAPI stock solution (either dihydrochloride or dilactate).

-

Dilute the stock solution in Phosphate-Buffered Saline (PBS) to the desired final concentration. For a 1 mg/mL stock, a 1:1000 dilution will yield a 1 µg/mL working solution.

-

The working solution is ready for use in cell staining protocols.

Visualization of Workflows and Logical Relationships

To aid researchers in selecting the appropriate DAPI salt and preparing solutions, the following diagrams, generated using the DOT language, illustrate key decision-making processes and workflows.

Conclusion and Recommendations

The primary distinction between DAPI dihydrochloride and DAPI dilactate lies in their solubility, particularly in aqueous solutions. DAPI dilactate offers superior water solubility, making it the preferred choice for preparing aqueous stock solutions with greater ease and at higher concentrations.[8][10] DAPI dihydrochloride, while soluble in water, often requires additional physical methods like sonication or warming to fully dissolve and is more readily soluble in organic solvents such as DMSO and DMF.[4][6] Both salts exhibit poor solubility in PBS.

For researchers requiring a high-concentration aqueous stock solution, DAPI dilactate is the recommended starting material. For those who prefer to prepare stock solutions in organic solvents, DAPI dihydrochloride is a suitable and widely used option. The choice of DAPI salt does not impact its fluorescent properties or its mechanism of DNA binding. Ultimately, the selection should be based on the practical considerations of the experimental workflow and the preferred solvent for stock solution preparation.

References

- 1. DAPI - Wikipedia [en.wikipedia.org]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. Is DAPI assay of cellular nucleic acid reliable in the presence of protein aggregates? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DAPI Counterstaining Protocols | Thermo Fisher Scientific - CA [thermofisher.com]

- 5. astorscientific.us [astorscientific.us]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. betalifesci.com [betalifesci.com]

- 8. biotium.com [biotium.com]

- 9. researchgate.net [researchgate.net]

- 10. biotium.com [biotium.com]

An In-depth Technical Guide to the Shelf Life and Storage of DAPI Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the factors influencing the stability of 4',6-diamidino-2-phenylindole (DAPI) stock solutions, along with recommended storage conditions and detailed experimental protocols for assessing their shelf life. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental results that rely on DAPI staining.

Core Principles of DAPI Stability

DAPI is a fluorescent stain that binds strongly to A-T rich regions of double-stranded DNA. While robust in many applications, its stability in solution is not indefinite and can be compromised by several factors, leading to a decrease in staining efficacy and potentially confounding experimental outcomes. The primary factors affecting the shelf life of DAPI stock solutions are:

-

Solvent: The choice of solvent for dissolving DAPI powder significantly impacts its stability. Dimethyl sulfoxide (B87167) (DMSO) and deionized water (diH₂O) or dimethylformamide (DMF) are the most common solvents.

-

Storage Temperature: Temperature is a critical factor in preventing the chemical degradation of DAPI.

-

Light Exposure: DAPI is susceptible to photobleaching, a process where the fluorophore is chemically damaged by light exposure, leading to a loss of fluorescence.

-

pH: The pH of the solution can influence the protonation state and stability of the DAPI molecule.

-

Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the DAPI molecule and a reduction in its staining efficiency.

Preparation and Storage of DAPI Stock Solutions